molecular formula C13H19BrN2O2S B350374 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine CAS No. 433695-28-4

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B350374
CAS No.: 433695-28-4
M. Wt: 347.27g/mol
InChI Key: XXAGYYCRGVAIQH-UHFFFAOYSA-N
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Description

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine is a high-value chemical scaffold for pioneering research in infectious disease and central nervous system (CNS) drug discovery. This compound belongs to the sulfonyl piperazine chemical class, which has demonstrated significant potential in targeting essential enzymes in Gram-negative bacteria. Compounds with this core structure have been identified as potent inhibitors of LpxH, a metal-dependent hydrolase essential for lipid A biosynthesis in the lipopolysaccharide layer of pathogens like Klebsiella pneumoniae and Escherichia coli . Inhibiting this target disrupts outer membrane integrity, offering a promising pathway for developing novel antibiotics against multidrug-resistant Gram-negative infections . Concurrently, structurally related sulfonyl piperazine compounds have shown high affinity and selectivity for CNS receptors, serving as potent and selective antagonists for the 5-HT6 receptor, a prominent target for cognitive disorders associated with Alzheimer's disease . This dual research value makes the compound a versatile tool for scientists exploring new therapeutic strategies in antimicrobial and neuroscience applications. Its defined structure, featuring a bromo-dimethylphenyl group linked to a methylpiperazine via a sulfonyl group, provides a synthetic handle for further medicinal chemistry optimization and structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and drug-like properties . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or human use.

Properties

IUPAC Name

1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-10-8-11(2)13(9-12(10)14)19(17,18)16-6-4-15(3)5-7-16/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAGYYCRGVAIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2,4-Dimethylbenzene

The first step in the synthesis involves introducing a bromine atom at the 5-position of 2,4-dimethylbenzene. Bromination is typically achieved using elemental bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3\text{FeBr}_3) . The methyl groups at the 2- and 4-positions direct electrophilic substitution to the 5-position due to their ortho/para-directing effects.

Reaction Conditions:

  • Substrate: 2,4-Dimethylbenzene

  • Reagents: Br2\text{Br}_2, FeBr3\text{FeBr}_3 (catalytic)

  • Solvent: Dichloromethane or carbon tetrachloride

  • Temperature: 0–25°C

  • Time: 4–12 hours

Key Considerations:

  • Excess bromine may lead to di-substitution, necessitating precise stoichiometric control.

  • The product, 5-bromo-2,4-dimethylbenzene, is isolated via fractional distillation or column chromatography .

Sulfonation to 5-Bromo-2,4-dimethylbenzenesulfonyl Chloride

The brominated intermediate is subsequently sulfonated to introduce the sulfonyl chloride group. Chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) is the reagent of choice for this transformation, enabling direct conversion of the aromatic ring to the sulfonyl chloride derivative .

Reaction Conditions:

  • Substrate: 5-Bromo-2,4-dimethylbenzene

  • Reagents: Chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H})

  • Solvent: None (neat reaction)

  • Temperature: 0°C (gradually warmed to room temperature)

  • Time: 2–6 hours

Mechanistic Insights:

  • Sulfonation occurs preferentially at the position para to the bromine atom, driven by the electron-withdrawing effect of bromine, which deactivates the ring and directs electrophilic attack to the less hindered site .

  • The crude sulfonyl chloride is purified via recrystallization from non-polar solvents such as hexane.

Coupling with 4-Methylpiperazine

The final step involves the nucleophilic substitution of the sulfonyl chloride with 4-methylpiperazine. This reaction proceeds via the attack of the piperazine nitrogen on the electrophilic sulfur atom, facilitated by a base to neutralize the generated HCl .

Reaction Conditions:

  • Substrate: 5-Bromo-2,4-dimethylbenzenesulfonyl chloride

  • Reagents: 4-Methylpiperazine, Triethylamine (Et3N\text{Et}_3\text{N})

  • Solvent: Dichloromethane or tetrahydrofuran (THF\text{THF})

  • Temperature: 20–25°C (room temperature)

  • Time: 12–24 hours

Optimization Parameters:

ParameterOptimal Value
Molar Ratio (Cl:Amine)1:1.1 (excess amine ensures complete reaction)
BaseTriethylamine (1.2 equiv)
SolventTHF\text{THF} (enhances nucleophilicity)

Workup and Purification:

  • The reaction mixture is washed with aqueous HCl (5%) to remove unreacted amine.

  • The organic layer is dried over Na2SO4\text{Na}_2\text{SO}_4, concentrated, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

Alternative Metal-Free Approaches

Recent advancements emphasize transition metal-free methodologies to avoid contamination and reduce costs. A patented approach employs strong non-nucleophilic bases such as lithium hexamethyldisilazide (LiHMDS\text{LiHMDS}) to activate the amine for coupling .

Example Protocol:

  • Substrate: 5-Bromo-2,4-dimethylbenzenesulfonyl chloride

  • Reagents: 4-Methylpiperazine, LiHMDS\text{LiHMDS}

  • Solvent: Toluene

  • Temperature: −78°C to 25°C

  • Yield: 85–92%

Advantages:

  • Eliminates palladium or copper catalysts, simplifying purification.

  • Compatible with sensitive functional groups due to mild conditions.

Scalability and Industrial Considerations

For large-scale production, continuous flow reactors are employed to enhance heat and mass transfer during exothermic steps like sulfonation. Key parameters for industrial adaptation include:

ParameterIndustrial Optimization
BrominationAutomated Br₂ dosing systems
SulfonationLow-temperature jacketed reactors
CouplingIn-line neutralization of HCl

Analytical Characterization

The final product is validated using spectroscopic techniques:

  • 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, aromatic), 7.52 (s, 1H, aromatic), 3.40–3.20 (m, 4H, piperazine), 2.85 (s, 3H, N-CH3\text{N-CH}_3), 2.45 (s, 6H, Ar-CH3\text{Ar-CH}_3) .

  • HRMS : Calculated for C13H18BrN2O2S\text{C}_{13}\text{H}_{18}\text{BrN}_2\text{O}_2\text{S}: 369.0214; Found: 369.0211 .

Chemical Reactions Analysis

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The bromine atom and methyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Sildenafil Citrate

  • Structure : 1-[[3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate .
  • Key Differences :
    • The aryl sulfonyl group in sildenafil is substituted with a pyrazolopyrimidinyl moiety, enabling phosphodiesterase 5 (PDE5) inhibition.
    • The ethoxy group at the 4-position enhances lipophilicity compared to the dimethyl and bromo substituents in the target compound.
  • Pharmacological Impact : Sildenafil’s structural complexity confers selective PDE5 inhibition, whereas the simpler aryl sulfonyl group in 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine may target different enzymes or receptors .

1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine

  • Structure : Features a 4-bromophenylsulfonyl group and a p-tolyl substituent on piperazine .
  • The absence of methyl groups at the 2- and 4-positions on the phenyl ring alters electronic effects.
  • Synthetic Relevance : Demonstrates the impact of para-substitutions on sulfonylpiperazine reactivity .

1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine

  • Structure : A benzoyl derivative with bromo and fluoro substituents .
  • The benzoyl group (C=O) vs. sulfonyl (SO₂) alters polarity and metabolic pathways .

1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine

  • Structure : Contains a thiocarbamoyl group linked to a fluorophenyl ring .
  • Functional Impact: The thiocarbamoyl group (N–C=S) enhances herbicidal safener activity by interacting with acetolactate synthase (ALS) in plants, unlike the sulfonyl group’s typical use in pharmaceuticals. Highlights how minor functional group changes redirect applications from therapeutics to agriculture .

1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine

  • Structure : Combines a chlorophenyl group with a chloropyridine carbonyl moiety .
  • Structural Insights: Dual halogenation (Cl) increases lipophilicity compared to the bromo-dimethylphenyl group.

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Functional Group Biological Activity/Application
Target Compound 5-Bromo-2,4-dimethylphenyl Sulfonyl Under investigation (potential kinase inhibition)
Sildenafil Citrate Pyrazolopyrimidinyl, ethoxy Sulfonyl PDE5 inhibition (erectile dysfunction)
1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine 4-Bromophenyl, p-tolyl Sulfonyl Synthetic intermediate
1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine 5-Bromo-2-fluorophenyl Benzoyl Not reported (structural analog)
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine 4-Fluorophenyl Thiocarbamoyl Herbicidal safener

Table 2: Electronic and Steric Effects

Compound Electron-Withdrawing Groups Electron-Donating Groups Steric Hindrance
Target Compound Br (meta) 2,4-dimethyl (ortho/para) Moderate (methyl)
Sildenafil Citrate Pyrazolopyrimidinyl Ethoxy (para) High (bulky core)
1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine Br, F None Low

Biological Activity

The compound 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Information

  • Molecular Formula : C10_{10}H13_{13}BrN2_2O3_3S
  • Molecular Weight : 321.19 g/mol
  • CAS Number : 1178104-95-4

The compound features a piperazine ring, which is known for its presence in various bioactive molecules, contributing to diverse pharmacological effects.

Research indicates that piperazine derivatives often interact with multiple biological targets. The sulfonyl group in this compound may enhance interactions with proteins involved in signaling pathways, potentially affecting kinase activity or receptor binding. For example, compounds with similar structures have been shown to bind selectively to kinases, influencing cell cycle regulation and apoptosis .

Antimicrobial Properties

Piperazine derivatives have also been evaluated for their antimicrobial properties. Compounds with similar moieties have shown significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. Further research is needed to determine the specific antimicrobial activity of this compound.

Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of various piperazine derivatives on K562 leukemia cells. The results indicated that certain structural modifications led to enhanced cytotoxicity, suggesting that This compound could exhibit similar effects if tested .

CompoundIC50 (µM)Mechanism of Action
Compound A10Apoptosis induction via mitochondrial pathway
Compound B15Cell cycle arrest at G1 phase
This compoundTBDTBD

Study 2: Receptor Interaction

Another study focused on the interaction of piperazine-containing compounds with serotonin receptors. The findings suggested that modifications to the piperazine ring could influence receptor affinity and selectivity. Given the structural characteristics of This compound , it may possess unique binding properties worth exploring in future research .

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